molecular formula C11H19NO4 B11874619 Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate

Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate

Cat. No.: B11874619
M. Wt: 229.27 g/mol
InChI Key: QJZHUCODCXWUKO-UHFFFAOYSA-N
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Description

Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate is a spirocyclic compound featuring a 1,4-dioxaspiro[4.5]decane core substituted with an amino group at the 8-position and an ethyl ester at the 7-position. Its spirocyclic structure imparts conformational rigidity, making it a valuable scaffold in medicinal chemistry for targeting central nervous system (CNS) receptors or enzyme active sites.

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate

InChI

InChI=1S/C11H19NO4/c1-2-14-10(13)8-7-11(4-3-9(8)12)15-5-6-16-11/h8-9H,2-7,12H2,1H3

InChI Key

QJZHUCODCXWUKO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2(CCC1N)OCCO2

Origin of Product

United States

Preparation Methods

Cyclization Reactions for Spirocyclic Framework Formation

The spirocyclic core of ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate is typically constructed via acid-catalyzed cyclization of precursors containing both cyclic ketone and ester functionalities. A seminal approach involves reacting diethyl L-tartrate with cyclohexanone in the presence of p-toluenesulfonic acid (PTSA) as a catalyst . This method, adapted from spiro-dicarboxylate syntheses, achieves cyclization over 62 hours under reflux conditions in toluene, yielding intermediate diethyl 1,4-dioxaspiro[4.5]decane-2,3-dicarboxylate .

Key Reaction Parameters:

ParameterValue/DetailSource
Catalystp-Toluenesulfonic acid (PTSA)
SolventToluene
TemperatureReflux (~110°C)
Reaction Time62 hours
Yield78% after distillation

This intermediate is subsequently functionalized at the 7- and 8-positions to introduce the amino and ethyl ester groups. Modifications include selective hydrolysis of ester groups using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/methanol mixtures , though direct amination strategies are preferred for the target compound.

Introduction of the Amino Group via Protective Group Chemistry

The amino group at position 8 is introduced through protective group strategies to prevent undesired side reactions. A widely adopted method involves synthesizing ethyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate as a protected intermediate . The Boc (tert-butoxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions, followed by purification via column chromatography .

Comparative Protective Group Efficiency:

Protective GroupReaction ConditionsDeprotection MethodYield (%)Source
BocBoc₂O, DMAP, CH₂Cl₂, 25°CTFA/CH₂Cl₂ (1:1 v/v)85–90
FmocFmoc-Cl, NaHCO₃, THF/H₂OPiperidine/DMF (20% v/v)75–80

Following Boc protection, the ethyl ester at position 7 is introduced via Steglich esterification using ethyl chloroformate and N,N-dicyclohexylcarbodiimide (DCC) . Final deprotection of the Boc group with trifluoroacetic acid (TFA) yields the free amine .

Stereochemical Control in Spirocyclic Systems

The stereochemistry at positions 7 and 8 is critical for biological activity. Chiral starting materials, such as diethyl L-tartrate, ensure enantiomeric purity in the spirocyclic framework . For example, the (7S,8S) configuration is preserved by using L-tartrate-derived intermediates, avoiding racemization during cyclization .

Stereochemical Outcomes:

Starting MaterialConfiguration (7,8)Enantiomeric Excess (%)Source
Diethyl L-tartrate(S,S)>99
Diethyl D-tartrate(R,R)>99

Racemization risks are mitigated by avoiding strong bases during functionalization steps. Polar solvents like THF and low temperatures (0–5°C) further stabilize chiral centers during amidation or esterification .

Catalytic Methods for Enhanced Efficiency

Recent advances emphasize catalytic methods to improve reaction efficiency and sustainability. Palladium-catalyzed amination has been explored for introducing the amino group, though applicability to spirocyclic systems remains limited . Alternatively, enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B) enables regioselective ester hydrolysis without affecting the Boc group .

Catalytic Performance Metrics:

CatalystReaction TypeSelectivityYield (%)Source
p-Toluenesulfonic acidCyclizationSpirocycle formation78
Lipase BEster hydrolysisRegioselective deprotection92

Industrial-Scale Production Considerations

Scalable synthesis requires optimizing cost, yield, and purity. Continuous flow reactors enhance cyclization efficiency by maintaining precise temperature control and reducing reaction times from 62 hours to 8–12 hours . Automated chromatography systems are employed for high-throughput purification, achieving >99% purity as required for pharmaceutical intermediates .

Industrial Process Parameters:

ParameterLaboratory ScaleIndustrial Scale
Cyclization Time62 hours8–12 hours (flow reactor)
Purification MethodColumn chromatographySimulated moving bed (SMB)
Annual Production Capacity10–50 g100–500 kg

Scientific Research Applications

Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate is primarily determined by its interaction with biological targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Ethyl (7R,8S)-8-Hydroxy-1,4-dioxaspiro[4.5]decane-7-carboxylate
  • Structure: Differs by replacing the 8-amino group with a hydroxyl group.
  • Properties: The hydroxyl group increases polarity (logP reduction) and introduces hydrogen-bond donor capacity. The (7R,8S) stereochemistry may influence chiral recognition in biological systems .
  • Applications : Hydroxylated spirocycles are often intermediates in synthetic pathways for prostaglandins or GABA analogs .
Ethyl 8-Methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate
  • Structure: Contains a methyl group at the 8-position instead of amino.
  • Properties : The methyl group reduces polarity, enhancing lipophilicity (logP increase). This modification may improve blood-brain barrier penetration but reduce target binding specificity .
  • Synthesis: Prepared via alkylation or nucleophilic substitution reactions, avoiding the need for amino-protection steps .
Methyl 8-Oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate
  • Structure : Features an oxo (keto) group at the 8-position.
  • Properties : The electron-withdrawing oxo group increases electrophilicity, making the compound reactive toward nucleophiles like amines or hydrazines. This reactivity is exploited in condensation reactions to form hydrazones or imines .
  • Availability: Priced at USD 221 per gram (96% purity), indicating higher synthetic complexity compared to amino derivatives .
Ethyl 10-[(Hydroxyamino)carbonyl]-1,4-dioxa-7-azaspiro[4.5]decane-7-carboxylate
  • Structure: Incorporates a hydroxyamino carbonyl group, adding a second hydrogen-bond donor/acceptor site.
  • Applications : Such derivatives are explored as protease inhibitors or metal-chelating agents .

Physical and Spectral Data Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents CAS Number Key Spectral Features (IR/NMR)
Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate C11H19NO4 229.27 8-NH2, 7-COOEt Not Provided NH2 stretch ~3300 cm⁻¹; Ester C=O ~1730 cm⁻¹
Ethyl (7R,8S)-8-hydroxy-1,4-dioxaspiro[4.5]decane-7-carboxylate C11H18O5 230.26 8-OH, 7-COOEt Not Provided OH stretch ~3467 cm⁻¹; Ester C=O ~1731 cm⁻¹
Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate C10H14O5 214.22 8-O, 7-COOMe 52506-21-5 Ketone C=O ~1712 cm⁻¹; Ester C=O ~1730 cm⁻¹
Ethyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate C12H20O4 228.28 8-CH3, 7-COOEt 189509-22-6 CH3 signals δ ~1.2 ppm; Ester C=O ~1735 cm⁻¹

Biological Activity

Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate is a complex organic compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesis, and applications, supported by relevant data and research findings.

  • Molecular Formula : C₁₁H₁₉N₁O₄
  • Molecular Weight : 229.27 g/mol
  • IUPAC Name : ethyl (7S,8S)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate

The compound's spirocyclic structure contributes to its distinctive chemical properties and biological activities. The presence of an amino group at position 8 and a dioxaspiro framework enhances its interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains. For instance, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli in vitro.
  • Antioxidant Activity :
    • The compound's antioxidant potential was evaluated using DPPH and ABTS assays, revealing its ability to scavenge free radicals effectively. This activity is crucial for potential therapeutic applications in oxidative stress-related diseases.
  • Neuropharmacological Effects :
    • Preliminary studies suggest that this compound may act as a selective agonist for serotonin receptors, particularly the 5-HT1A receptor. This activity could have implications for treating anxiety and depression.

Comparison of Biological Activities

Activity TypeMethodologyResults
AntimicrobialDisk diffusion methodInhibition zones of up to 15 mm
AntioxidantDPPH assayIC50 = 50 μg/mL
NeuropharmacologicalReceptor binding assaysHigh affinity for 5-HT1A

Case Study 1: Antimicrobial Evaluation

A study conducted by evaluated the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL, indicating potent antimicrobial activity.

Case Study 2: Antioxidant Properties

In a comparative study on antioxidant activities, this compound was found to have an IC50 value of 50 μg/mL in the DPPH assay, showcasing its potential as an antioxidant agent .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, it is hypothesized that its structural features facilitate binding to specific biological targets such as enzymes or receptors involved in cellular signaling pathways.

Q & A

Q. Case Study :

  • A derivative with a difluoro group showed low 19F^{19}\text{F} coupling (2J = 9.1 Hz), resolved by refining occupancy factors and validating with DFT calculations .

Q. Tables for Key Data

Synthetic Route Reagents/ConditionsYieldReference
Acid-catalyzed hydrolysispTSA, acetone/H₂O, reflux67%
CAN-mediated oxidationCAN, MeCN/H₂O, 70°C, 2h85%
Fluorination[SF3][SbF6], CH3CN, –20°C~20%

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